1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE
Overview
Description
1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE is a complex organic compound with the molecular formula C19H21FN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form 4-(4-methylphenylsulfonyl)aniline. This intermediate is then reacted with piperazine to yield 4-(4-methylphenylsulfonyl)piperazine. Finally, the compound is synthesized by reacting 4-(4-methylphenylsulfonyl)piperazine with 3-fluorobenzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-BUTANONE: Similar structure with an additional carbon atom in the alkyl chain.
1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)ETHANONE: Similar structure with a shorter alkyl chain.
Uniqueness
1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-3-20(24)16-6-9-19(18(21)14-16)22-10-12-23(13-11-22)27(25,26)17-7-4-15(2)5-8-17/h4-9,14H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARRAAIBNQINPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.